2-(Phenylethynyl)-2-propyl-1,3-dithiolane
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Overview
Description
2-(Phenylethynyl)-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a phenylethynyl group attached to a propyl-1,3-dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)-2-propyl-1,3-dithiolane typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a halogenated precursor with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process requires optimization of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylethynyl)-2-propyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenylethynyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives, halogenated compounds.
Scientific Research Applications
2-(Phenylethynyl)-2-propyl-1,3-dithiolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)-2-propyl-1,3-dithiolane involves its interaction with molecular targets through its phenylethynyl and dithiolane moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding . The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylethynyl)-1,10-phenanthroline: Known for its luminescent properties and applications in coordination chemistry.
2,5-Bis(phenylethynyl)thiophene: Used in the development of luminescent materials and organic electronics.
2-Phenethylamines: Widely studied for their biological activities and medicinal applications.
Uniqueness
2-(Phenylethynyl)-2-propyl-1,3-dithiolane stands out due to its unique combination of a phenylethynyl group and a dithiolane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
920979-39-1 |
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Molecular Formula |
C14H16S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-(2-phenylethynyl)-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C14H16S2/c1-2-9-14(15-11-12-16-14)10-8-13-6-4-3-5-7-13/h3-7H,2,9,11-12H2,1H3 |
InChI Key |
XCVOVAPOOFSKLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCS1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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